N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a 2-methylphenyl group, a 1,2,4-oxadiazol ring, and a piperidin-1-yl group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other properties could be determined experimentally .Scientific Research Applications
Antimicrobial and Antibacterial Activity
Research on derivatives of 1,3,4-oxadiazole, which is structurally related to the compound of interest, highlights significant antimicrobial and antibacterial potentials. For instance, compounds bearing the 1,3,4-oxadiazole moiety and piperidine or piperidin-4-yl groups have been synthesized and tested against various Gram-negative and Gram-positive bacteria. These studies report moderate to significant antibacterial activity, suggesting the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016); (Iqbal et al., 2017).
Enzyme Inhibition
The compound and its related derivatives also show promise in enzyme inhibition, which is crucial for therapeutic applications targeting enzymatic diseases. Research into the enzyme inhibition properties of N-substituted derivatives of acetamide, particularly those with 1,3,4-oxadiazole cores, demonstrates their effectiveness in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are targets for treating conditions like Alzheimer's disease and infections caused by urease-producing pathogens. The effectiveness of these compounds in enzyme inhibition suggests their potential utility in pharmacological applications aimed at treating enzymatic diseases (Rehman et al., 2018).
Pharmacological Evaluation
Additionally, the pharmacological evaluation of these compounds extends to various domains, including their potential as anti-inflammatory agents and their role in binding studies with biological macromolecules like bovine serum albumin (BSA). This evaluation helps in understanding the interaction of these compounds with biological targets, further supporting their development into therapeutic agents (Gul et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies might involve testing the compound in cell cultures or animal models to determine its toxicity. Without these studies, it’s not possible to provide accurate information on the safety and hazards of this compound .
Future Directions
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-6-5-8-19(14-16)22-25-23(29-26-22)18-10-12-27(13-11-18)15-21(28)24-20-9-4-3-7-17(20)2/h3-9,14,18H,10-13,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVYZKDWSSCIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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